molecular formula C₄₄H₇₁NO₁₂ B134095 Dihydro-FK-506 CAS No. 104987-30-6

Dihydro-FK-506

Cat. No. B134095
M. Wt: 806 g/mol
InChI Key: RQYGKZGKXDOUEO-LFZNUXCKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dihydro-FK-506 is a derivative of the immunosuppressant drug FK-506, which is also known as tacrolimus. FK-506 is a macrolide with potent immunosuppressive properties, primarily used to prevent rejection in organ transplantation. It functions by inhibiting the release of proinflammatory mediators from human basophils, a type of white blood cell involved in the immune response . The drug binds with high affinity to a specific binding protein, which is presumed to be the FK-506 binding protein, and this interaction is crucial for its anti-inflammatory effects .

Synthesis Analysis

The synthesis of FK-506 and its derivatives, including dihydro-FK-506, involves complex organic chemistry techniques. The total synthesis of FK-506 has been achieved through various strategies, including the use of Evans technology for asymmetric alkylation and aldol reactions . The synthesis of the cyclohexyl fragment of FK-506, which is a crucial part of the molecule, has been reported starting from (S)-(-)-3-cyclohexenecarboxylic acid, leading to improvements in overall yield . Additionally, the C15-C16 bond formation in FK-506 was accomplished via sulfone anion coupling, followed by a chelation-controlled reduction . These synthetic approaches are essential for constructing the complex macrolide structure of FK-506 and its analogs.

Molecular Structure Analysis

The molecular structure of FK-506 is characterized by a 23-membered macrocyclic polyketide, which is synthesized by a multifunctional polyketide synthase in Streptomyces species . The polyketide synthase involved in FK-506 biosynthesis contains multiple domains that catalyze the chain extension and processing steps required to form the macrolactone ring . The structural complexity of FK-506 is evident in its multiple chiral centers and the presence of a tricarbonyl region, which has been the subject of detailed chemical studies .

Chemical Reactions Analysis

FK-506 undergoes various chemical reactions, including a benzilic acid rearrangement when treated with aqueous hydroxide, affecting the tricarbonyl portion of the molecule . This rearrangement has been used to correct the structure of a previously reported degradation product . Additionally, the propensity for carbon-carbon bond cleavage in the C2-C10 region of FK-506 has been explored, revealing that the formation of a tetrahedral intermediate at C9 can lead to fragmentation by a retro-Claisen-like pathway . The reduction of FK-506 with sodium triacetoxyborohydride provides access to dihydro FK-506, which is an important intermediate in the synthesis of the drug .

Physical and Chemical Properties Analysis

The physical and chemical properties of FK-506 and its derivatives are closely related to their molecular structure. The macrolide structure of FK-506 imparts specific binding properties, allowing it to interact with its target protein with high affinity . The immunosuppressive activity of FK-506 is a result of its ability to modulate the immune system by inhibiting the release of inflammatory mediators . The synthesis of FK-506 derivatives, such as dihydro-FK-506, involves careful manipulation of the molecule's functional groups and stereochemistry to maintain or enhance its biological activity .

Scientific Research Applications

  • Chemical Properties and Synthesis : The study of the chemical properties of FK-506, and by extension Dihydro-FK-506, has been an area of significant interest. Fisher et al. (1991) examined the propensity for carbon-carbon bond cleavage reactions in FK-506, which is crucial for understanding its chemical behavior and synthesis (Fisher, Chow, Villalobos, & Danishefsky, 1991). Ireland et al. (1996) and (1997) contributed significantly to the total synthesis of FK-506, demonstrating a highly convergent approach and elucidating key steps in the synthesis process (Ireland, Gleason, Gegnas, & Highsmith, 1996), (Ireland, Liu, Roper, & Gleason, 1997).

  • Immunosuppressive Mechanism : FK-506 and its derivatives, like Dihydro-FK-506, are known for their potent immunosuppressive properties. Wiederrecht et al. (1993) detailed the mechanism of action of FK-506 and Cyclosporin A in inhibiting early calcium-associated events in lymphocyte activation, a crucial aspect of their immunosuppressive function (Wiederrecht, Lam, Hung, Martin, & Sigal, 1993).

  • Biological Interactions and Effects : The interaction of FK-506 with biological systems has been explored in various studies. Dumont et al. (1994) investigated the cellular interaction of FK-506 in T-lymphocytes, revealing insights into how these macrolides interact with intracellular receptors and exert their effects (Dumont, Kastner, Iacovone, & Fischer, 1994). Moreover, research by Heitman et al. (1991) demonstrated that the FK 506-binding protein proline rotamase is a target for FK 506 in organisms like Saccharomyces cerevisiae, highlighting the widespread nature of its biological activity (Heitman, Movva, Hiestand, & Hall, 1991).

  • Potential Therapeutic Applications : Besides its well-known role in immunosuppression, FK-506 and its derivatives have potential therapeutic applications in other areas. For instance, Snyder et al. (2006) explored the neuroregenerative effects of preinjury FK-506 administration, indicating its potential in enhancing neuroregeneration in peripheral nerve injury models (Snyder, Fox, Nichols, Rickman, Hunter, Tung, & Mackinnon, 2006).

Safety And Hazards

Dihydro-FK-506 is toxic if swallowed, in contact with skin, or if inhaled . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is recommended .

Future Directions

The biosynthetic pathway of FK506 has been studied extensively, and there has been progress in understanding its biosynthesis, improving production, and in the mutasynthesis of diverse analogs . Further strain improvement and structural diversification aimed at generating more analogs with improved pharmaceutical properties will be emphasized .

properties

IUPAC Name

(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-propyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H71NO12/c1-10-13-31-19-25(2)18-26(3)20-37(54-8)40-38(55-9)22-28(5)44(52,57-40)41(49)42(50)45-17-12-11-14-32(45)43(51)56-39(29(6)34(47)24-35(31)48)27(4)21-30-15-16-33(46)36(23-30)53-7/h19,21,26,28-34,36-40,46-47,52H,10-18,20,22-24H2,1-9H3/b25-19+,27-21+/t26-,28+,29+,30-,31+,32-,33+,34-,36+,37-,38-,39+,40+,44+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQYGKZGKXDOUEO-LFZNUXCKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1C=C(CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H]1/C=C(/C[C@@H](C[C@@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H]([C@@H]([C@H](CC1=O)O)C)/C(=C/[C@@H]4CC[C@H]([C@@H](C4)OC)O)/C)O)C)OC)OC)C)\C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H71NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

806.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dihydro-FK-506

CAS RN

104987-30-6
Record name Dihydro-FK-506
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104987306
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dihydro Tacrolimus
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TSUKUBAMYCIN B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0SDH06DWVW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dihydro-FK-506
Reactant of Route 2
Dihydro-FK-506
Reactant of Route 3
Dihydro-FK-506
Reactant of Route 4
Dihydro-FK-506
Reactant of Route 5
Dihydro-FK-506
Reactant of Route 6
Dihydro-FK-506

Citations

For This Compound
50
Citations
RE Ireland, TK Highsmith, LD Gegnas… - The Journal of Organic …, 1992 - ACS Publications
The synthesis of the analog FKANAL (I) of the immunosuppressant FK-506 in which the central features are the spiroenone system B which masks the-allyl aldol portion of FK-506 and …
Number of citations: 65 pubs.acs.org
FJ Dumont, C Kastner, F Iacovone, PA Fischer - Journal of Pharmacology …, 1994 - ASPET
… Here, we used [3H]-dihydro-FK-506 as a probe to examine the binding of these macrolides … found to rapidly displace [3H]-dihydro-FK-506 from its cellular binding sites. Consistently, FK-…
Number of citations: 49 jpet.aspetjournals.org
FJ Dumont, MR Melino, MJ Staruch… - … (Baltimore, Md.: 1950 …, 1990 - journals.aai.org
… Therefore, we used 3H-dihydro-FK-506 as a probe to monitor … YAC cells were incubated with 3H-dihydro-FK-506 in presence … imal binding of 3H-dihydro-FK-506 to YAC cells occurred …
Number of citations: 472 journals.aai.org
JN Murthy, Y Chen, VS Warty… - Clinical …, 1992 - academic.oup.com
… FK-506 extracted from whole blood with a cyclohexyl-sorbent column competes with [3H]dihydro-FK-506 for binding to a partially purified preparation of FK-506 binding protein (FK-BP). …
Number of citations: 34 academic.oup.com
FJ Dumont, MJ Staruch, SL Koprak… - The Journal of …, 1992 - rupress.org
… /~1 of [3H]dihydro-FK-506 at 10 ng/ml, were added into each well. After mixing and 20 min incubation at 20~ the bound [3H]dihydro-FK-506 was separated from free ligand by passing …
Number of citations: 331 rupress.org
JN Murthy, Y Chen, SJ Soldin - Clinical biochemistry, 1994 - Elsevier
… Competition experiments using SH-dihydro FK-506 and rapamycin showed displacement of rapamycin, with K a in the range of 40 nM. The 14 kDa immunophilin does not have peptidyl-…
Number of citations: 14 www.sciencedirect.com
MA Grassberger, T Fehr, A Horvath, G Schulz - Tetrahedron, 1992 - Elsevier
… in a reaction of a 22-dihydro-FK-506 derivative: When 33-0-… reaction, we treated 33-0-silylated 22-dihydro-FK-506 3a … also be carried out with unprotected dihydro-FK 506 (6&f, but the …
Number of citations: 20 www.sciencedirect.com
TK Jones, SG Mills, RA Reamer, D Askin… - Journal of the …, 1989 - ACS Publications
… Since we could not selectively remove the C22 TBS group, all silyl groups were removed with aqueous HF in acetonitrile to provide 22-dihydro-FK-506 (18). Reprotection with TESC1 in …
Number of citations: 197 pubs.acs.org
L Brizuela, G Chrebet, KA Bostian… - Molecular and cellular …, 1991 - Am Soc Microbiol
… Free [3H]dihydro-FK-506 is retained on the lipophilic LH-20 resin, while protein-bound ligand flows through the column. Flowthrough fractions containing protein-bound [3H]FK-506 …
Number of citations: 44 journals.asm.org
MJ Staruch, NH Sigal, FJ Dumont - International journal of …, 1991 - Elsevier
… of FK506: 3H-dihydro-FK-506, that is known to interact with … in presence of 6.2 nM 3H-dihydro-FK-506 (65,000 counts/min)… late as 5 h after 3H-dihydro-FK-506. Most importantly, RAP, …
Number of citations: 50 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.